molecular formula C8H5BrN2O2 B582254 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid CAS No. 1260386-47-7

6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Cat. No.: B582254
CAS No.: 1260386-47-7
M. Wt: 241.044
InChI Key: GKHOPLYHOTXJGA-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid typically involves the bromination of pyrrolopyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid largely depends on its derivatives. For instance, when used as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive in certain chemical reactions.

    6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1H-Pyrrolo[3,2-B]pyridine-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness: The presence of the bromine atom at the 6th position and the carboxylic acid group at the 2nd position makes 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid a versatile intermediate in organic synthesis. Its unique structure allows for selective functionalization and derivatization, making it valuable in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHOPLYHOTXJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725519
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260386-47-7
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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